2-[(4-chlorophenoxy)methyl]-1-(2-fluorobenzyl)-1H-benzimidazole
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Overview
Description
2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorophenol with a suitable benzylating agent to form 4-chlorophenoxybenzyl chloride. This intermediate is then reacted with 2-fluorobenzylamine under basic conditions to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new chemical entities.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity and interaction with these targets are crucial for understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
- 2-[(4-FLUOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
- 2-[(4-BROMOPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
Uniqueness
2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C21H16ClFN2O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(2-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C21H16ClFN2O/c22-16-9-11-17(12-10-16)26-14-21-24-19-7-3-4-8-20(19)25(21)13-15-5-1-2-6-18(15)23/h1-12H,13-14H2 |
InChI Key |
STMHCRSDMYOSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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